molecular formula C5H11NO3 B3252638 5-Nitropentan-1-ol CAS No. 21823-27-8

5-Nitropentan-1-ol

Cat. No. B3252638
CAS RN: 21823-27-8
M. Wt: 133.15 g/mol
InChI Key: UISXXYURSRKYST-UHFFFAOYSA-N
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Description

5-Nitropentan-1-ol is a chemical compound that belongs to the family of nitroalcohols. It is a colorless liquid that is soluble in water and has a characteristic odor. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, chemistry, and biology.

Scientific Research Applications

Chemical Reactions and Synthesis

5-Nitropentan-1-ol, a nitro compound, plays a significant role in various chemical reactions and synthesis processes. For instance, it reacts with methylamine and formaldehyde following the Mannich reaction pattern, producing 5-hexahydropyrimidinylcarbonyl-substituted 1-nitro-3,7-diazabicyclo[3.3.1]nonane. This demonstrates its utility in creating complex chemical structures in a single experimental stage (Shakirov et al., 2005).

Chiral Building Blocks

5-Nitropentan-1-ol derivatives, such as optically active 4-substituted 5-nitropentan-2-ones, are valuable as chiral building blocks. They have been utilized in the stereocontrolled construction of spiro-pyrazolone scaffolds, which are significant in biological research. These compounds exhibit high diastereoselectivity, making them crucial for creating biologically relevant structures with multiple stereocenters (Sun, Jiang, & Zhou, 2016).

Biotransformation Studies

In biotransformation studies, derivatives of 5-nitropentan-1-ol have been used as substrates. For example, 1,5-diphenylsulphinyl-3-methyl-3-nitropentane, a synthetic compound, was transformed by cell suspensions of Catharanthus roseus. This substrate underwent a regioselective oxidizing process, indicating the potential of 5-nitropentan-1-ol derivatives in producing new chemical compounds through biotechnological processes (Bourgogne et al., 1989).

Electrochemical Studies

Electroreduction studies involving 5-nitropentan-1-ol derivatives have provided insights into their behavior on mercury electrodes. Such studies help understand the interaction of nitro compounds with different inhibitors, which is essential in electrochemical research (Xuan, Maksymiuk, Stroka, & Galus, 1996).

properties

IUPAC Name

5-nitropentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c7-5-3-1-2-4-6(8)9/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISXXYURSRKYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC[N+](=O)[O-])CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitropentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Brewster, JM Harrison, TD Inch… - Journal of the Chemical …, 1987 - pubs.rsc.org
… The analogous condensation of the tetrahydropyranyl ether of 5-nitropentan-1-ol with aldehyde (2) and the subsequent desilylation and rearrangement occur similarly although the …
Number of citations: 24 pubs.rsc.org

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